1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(o-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(o-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a combination of aromatic and heterocyclic moieties, makes it a subject of interest for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(o-tolyl)urea typically involves the following steps:
Formation of the Urea Core: The reaction between an isocyanate and an amine to form the urea core.
Substitution Reactions: Introduction of the 3-chloro-4-methoxyphenyl and o-tolyl groups through nucleophilic aromatic substitution reactions.
Cyclization: Formation of the 3,4-dihydro-2H-pyrrol ring through intramolecular cyclization.
Industrial Production Methods
Industrial production methods may involve:
Batch Processing: Using large reactors to carry out the synthesis in multiple steps.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(o-tolyl)urea can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Halogen substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Aminated derivatives.
Substitution Products: Halogen-substituted derivatives.
Scientific Research Applications
1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(o-tolyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(o-tolyl)urea involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways, such as inhibition of enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
1-(3-chloro-4-methoxyphenyl)-3-(o-tolyl)urea: Lacks the 3,4-dihydro-2H-pyrrol ring.
1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea: Lacks the o-tolyl group.
Uniqueness
1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(o-tolyl)urea is unique due to its combination of aromatic and heterocyclic structures, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-13-6-3-4-7-16(13)22-19(24)23(18-8-5-11-21-18)14-9-10-17(25-2)15(20)12-14/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBDXCLDJHZSOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N(C2=NCCC2)C3=CC(=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.